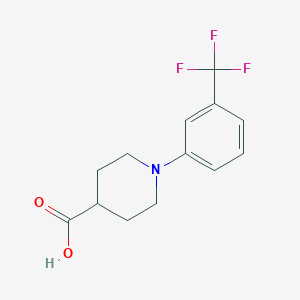
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a carboxylic acid group on the piperidine ring
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is first converted to a corresponding alcohol or other intermediate through reduction or other suitable reactions.
Cyclization: The intermediate is then subjected to cyclization with piperidine under appropriate conditions to form the piperidine ring.
Carboxylation: Finally, the piperidine derivative is carboxylated to introduce the carboxylic acid group, completing the synthesis of this compound
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid has several scientific research applications:
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Agrochemicals: It is used in the synthesis of agrochemicals, where the trifluoromethyl group can improve the efficacy and environmental stability of pesticides and herbicides.
Materials Science: The compound is explored for its use in materials science, particularly in the development of new polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with various biological targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: This compound lacks the carboxylic acid group but retains the trifluoromethyl and piperidine moieties, making it useful in different contexts.
3-(Trifluoromethyl)phenylpiperidine: Similar to the target compound but without the carboxylic acid group, it has different chemical and biological properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group on a pyridine ring, offering different reactivity and applications compared to piperidine derivatives
The uniqueness of this compound lies in its combination of the trifluoromethyl group, piperidine ring, and carboxylic acid group, which together confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-2-1-3-11(8-10)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHATVVFAEAWOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














